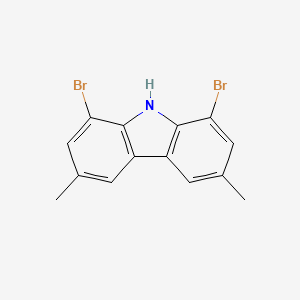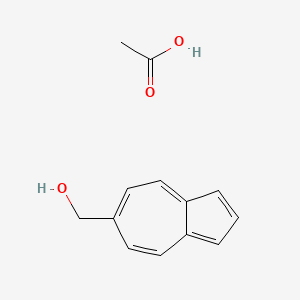
Acetic acid;azulen-6-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;azulen-6-ylmethanol is a compound that combines the properties of acetic acid and azulen-6-ylmethanol Acetic acid is a well-known organic compound with the chemical formula CH₃COOH, commonly found in vinegar Azulen-6-ylmethanol is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;azulen-6-ylmethanol typically involves the esterification of azulen-6-ylmethanol with acetic acid. This reaction can be catalyzed by acids such as sulfuric acid or phosphoric acid. The reaction conditions generally include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient production on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;azulen-6-ylmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines.
Applications De Recherche Scientifique
Acetic acid;azulen-6-ylmethanol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating inflammatory conditions and infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;azulen-6-ylmethanol involves its interaction with biological pathways. The azulen-6-ylmethanol component is known to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, key mediators of inflammation . This inhibition reduces the production of inflammatory mediators, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in industry and food preservation.
Azulene: A hydrocarbon known for its anti-inflammatory properties and deep blue color.
Azulen-6-ylmethanol: A derivative of azulene with enhanced biological activity.
Uniqueness
Acetic acid;azulen-6-ylmethanol combines the properties of both acetic acid and azulen-6-ylmethanol, resulting in a compound with unique chemical and biological properties
Propriétés
Numéro CAS |
825637-93-2 |
|---|---|
Formule moléculaire |
C13H14O3 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
acetic acid;azulen-6-ylmethanol |
InChI |
InChI=1S/C11H10O.C2H4O2/c12-8-9-4-6-10-2-1-3-11(10)7-5-9;1-2(3)4/h1-7,12H,8H2;1H3,(H,3,4) |
Clé InChI |
QXGMNFJMFWYDMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC2=CC=C(C=CC2=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



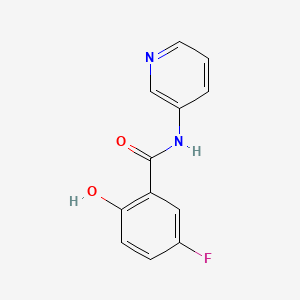
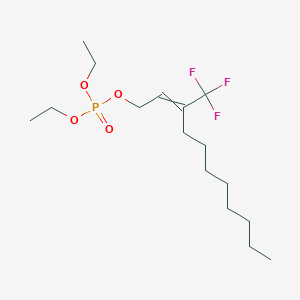
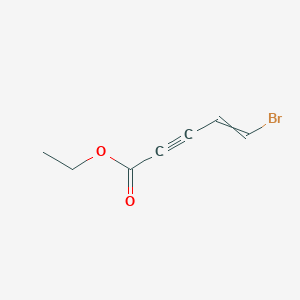
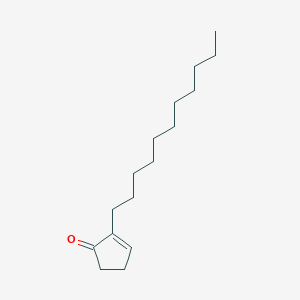
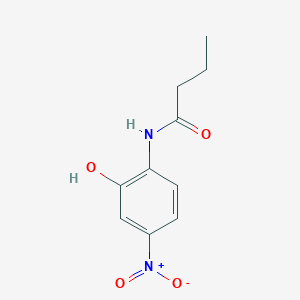
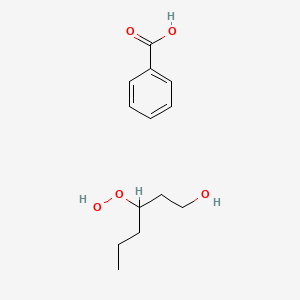
![4,4'-Bis[(hexadecyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B14221253.png)
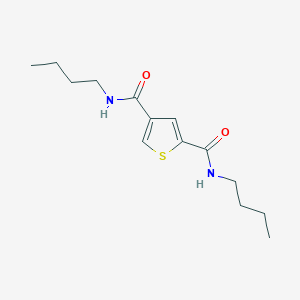
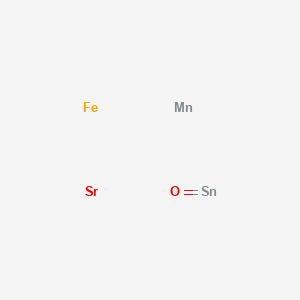
![2-Methyl-3-(3-methylbutanoyl)-1-phenyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14221271.png)

![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14221283.png)
